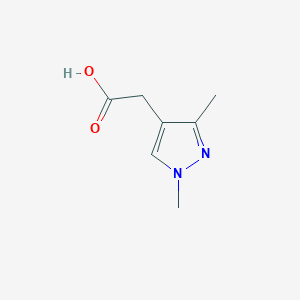

(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,3-dimethylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)4-9(2)8-5/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTZJMKCVVZYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177342-49-2 | |

| Record name | 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is a heterocyclic carboxylic acid derivative built upon the versatile pyrazole scaffold. This document serves as a comprehensive technical guide for researchers and drug development professionals, providing an in-depth exploration of its chemical properties, a detailed, field-proven synthetic protocol, and a discussion of its potential applications in medicinal chemistry. The pyrazole nucleus is a privileged structure in drug discovery, and understanding the characteristics of its functionalized derivatives is paramount for the rational design of novel therapeutic agents.[1][2] This guide emphasizes the causality behind experimental choices and provides a framework for the reliable synthesis and characterization of this compound.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1][2][3] The acetic acid moiety at the 4-position of the 1,3-dimethylpyrazole core introduces a key functional group for further chemical modification and interaction with biological systems, making this compound a valuable building block in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound and its direct precursor, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

| Property | This compound | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid |

| Molecular Formula | C₇H₁₀N₂O₂ | C₆H₈N₂O₂ |

| Molecular Weight | 154.17 g/mol | 140.14 g/mol |

| Appearance | White to off-white solid (predicted) | White solid |

| Melting Point | Not explicitly reported; likely >150 °C | Not explicitly reported; synthesis suggests a stable solid |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous bases. | Soluble in polar organic solvents and aqueous bases. |

| pKa | Estimated to be around 4.5-5.0 for the carboxylic acid proton. | Estimated to be around 4.0-4.5 for the carboxylic acid proton. |

Note: Some properties are predicted based on the chemical structure and data from analogous compounds due to the limited availability of explicit experimental data in the reviewed literature.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound can be strategically approached via a multi-step sequence starting from readily available commercial reagents. A robust and logical pathway involves the initial construction of the pyrazole ring, followed by the elaboration of the acetic acid side chain. This approach ensures high purity and good overall yield.

A plausible and efficient synthetic route commences with the synthesis of the key intermediate, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, as detailed in the patent literature.[4] This intermediate can then be converted to the target acetic acid derivative through standard homologation procedures.

Diagram of the Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

The following protocols are based on established chemical transformations and provide a comprehensive guide for the synthesis.

This procedure follows the principles outlined in patent literature for the construction of the pyrazole carboxylic acid precursor.

-

Step 1: Condensation. In a reaction vessel equipped with a stirrer and a reflux condenser, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. The recommended mass ratio is approximately 6:9:9.[4] Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Cyclization. After cooling the reaction mixture, slowly add a 40% aqueous solution of methylhydrazine. A slight excess of methylhydrazine is recommended. Add a catalytic amount of sodium hydroxide.[4] The reaction is typically exothermic and should be controlled by external cooling if necessary. Stir the mixture at room temperature for 2-3 hours, then heat to reflux for an additional 2-4 hours to ensure complete cyclization.

-

Step 3: Hydrolysis and Isolation. Cool the reaction mixture and add a 15% aqueous solution of hydrochloric acid to facilitate the hydrolysis of the ester.[4] The product, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, will precipitate. The solid is then collected by filtration, washed with cold water, and dried under vacuum.

A reliable method for the one-carbon homologation of a carboxylic acid to its corresponding acetic acid derivative is the Arndt-Eistert reaction. A safer alternative to diazomethane is often employed in modern synthesis.

-

Step 1: Acid Chloride Formation. To a solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature for 2-3 hours or until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

-

Step 2: Reaction with Diazomethane (or equivalent). The crude acid chloride is dissolved in a suitable solvent (e.g., diethyl ether) and slowly added to a solution of diazomethane at 0 °C. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions. The reaction is stirred at 0 °C for 1-2 hours.

-

Step 3: Wolff Rearrangement. The resulting diazoketone is then subjected to a Wolff rearrangement. This can be achieved by heating in the presence of a silver catalyst (e.g., silver benzoate) in a nucleophilic solvent such as water or an alcohol. The rearrangement produces a ketene intermediate which is trapped by the solvent to form the desired acetic acid or its ester.

-

Step 4: Hydrolysis (if necessary). If the Wolff rearrangement is performed in an alcohol, the resulting ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are as follows:

| Technique | Expected Data |

| ¹H NMR | - A singlet for the C5-H proton of the pyrazole ring (δ ~7.5-8.0 ppm).- A singlet for the N-methyl protons (δ ~3.7-3.9 ppm).- A singlet for the C3-methyl protons (δ ~2.2-2.4 ppm).- A singlet for the methylene protons of the acetic acid side chain (δ ~3.5-3.7 ppm).- A broad singlet for the carboxylic acid proton (δ >10 ppm, concentration-dependent). |

| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon (δ ~170-175 ppm).- Signals for the pyrazole ring carbons (C3, C4, C5) in the aromatic region (δ ~110-150 ppm).- A signal for the methylene carbon of the acetic acid side chain (δ ~30-35 ppm).- Signals for the N-methyl and C3-methyl carbons (δ ~10-40 ppm). |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (1700-1725 cm⁻¹).- C-H stretching and bending vibrations for the methyl and methylene groups.- C=N and C=C stretching vibrations from the pyrazole ring. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. |

Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functionality. This group can readily undergo a variety of transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Diagram of Potential Reactions

Caption: Key reactions of the carboxylic acid moiety.

The ability to form amides and esters allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The pyrazole core, coupled with the acetic acid side chain, presents a scaffold that can be tailored to interact with specific enzyme active sites or receptors. The synthesis of libraries based on this core structure could lead to the identification of novel therapeutic agents.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its chemical properties, a detailed and logical synthetic strategy, and an outlook on its potential applications. The provided protocols, grounded in established chemical principles, offer a reliable pathway for the synthesis and further investigation of this promising compound. As the demand for novel therapeutic agents continues to grow, the exploration of versatile scaffolds such as this compound will undoubtedly play a crucial role in the future of drug discovery.

References

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. Retrieved January 21, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Molecules, 26(19), 5799. [Link]

-

Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. (2019). Molecules, 24(15), 2785. [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2021). Molecules, 26(16), 4983. [Link]

- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. (2018).

-

Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. (2024). Current Innovations in Chemical and Materials Sciences, 9, 77-95. [Link]

-

CID 157050772 | C10H16N4. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic Acid. (2024). ChemBK. [Link]

-

Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. (2011). Asian Journal of Chemistry, 24(1), 185-187. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Pharmaceuticals, 15(6), 741. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra. [Link]

-

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2021). ResearchGate. [Link]

Sources

- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS Number: 1177342-49-2), a heterocyclic compound belonging to the pyrazole class. The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and a vast array of compounds with significant biological activities.[1][2] This guide will delve into the synthesis, chemical properties, and potential biological significance of this specific pyrazole derivative, offering insights for its application in research and drug discovery.

Molecular Profile and Physicochemical Properties

This compound is a small molecule with a molecular weight of 154.17 g/mol and a molecular formula of C₇H₁₀N₂O₂.[3] The presence of both a carboxylic acid group and a substituted pyrazole ring suggests its potential as a versatile building block in the synthesis of more complex molecules and as a candidate for biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1177342-49-2 | [3] |

| Molecular Formula | C₇H₁₀N₂O₂ | [3] |

| Molecular Weight | 154.17 g/mol | [3] |

| IUPAC Name | 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid | [3] |

| Synonyms | This compound; 1H-Pyrazole-4-acetic acid, 1,3-dimethyl- | [3] |

Synthesis and Chemical Reactivity

While a specific, peer-reviewed synthesis of this compound has not been extensively documented in the public domain, a plausible and efficient synthetic route can be devised based on established pyrazole synthesis methodologies and the preparation of structurally related compounds. A particularly relevant precedent is the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a known impurity in the production of certain fungicides.[4]

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves a multi-step process starting from readily available precursors. One such strategy is outlined below, which is an adaptation of known pyrazole syntheses.[1][5]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive methodology based on established chemical principles for pyrazole synthesis.[1][4][5]

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a molar ratio of approximately 1:1.2:1.5.

-

Heat the reaction mixture to reflux (approximately 120-140 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. Remove the volatile components under reduced pressure to yield the crude condensation product.

Step 2: Cyclization to form Ethyl (1,3-dimethyl-1H-pyrazol-4-yl)acetate

-

Dissolve the crude product from Step 1 in a suitable solvent, such as ethanol or acetic acid.

-

Cool the solution in an ice bath and slowly add an equimolar amount of methylhydrazine.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, or gently reflux for 2-4 hours to drive the reaction to completion.

-

Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the pyrazole ester.

Step 3: Hydrolysis to this compound

-

Dissolve the purified ethyl (1,3-dimethyl-1H-pyrazol-4-yl)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M).

-

Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

The precipitated product, this compound, can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects.[6] This structural motif is present in several blockbuster drugs, highlighting its importance in medicinal chemistry.[2][5]

Table 2: Examples of FDA-Approved Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Area | Mechanism of Action |

| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |

| Sildenafil | Erectile Dysfunction | PDE5 inhibitor |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) antagonist |

The diverse biological activities associated with pyrazole derivatives include:

-

Anti-inflammatory: As exemplified by celecoxib, many pyrazoles exhibit potent anti-inflammatory effects through various mechanisms.[1]

-

Anticancer: A growing body of research demonstrates the potential of pyrazole-containing compounds as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[7]

-

Antimicrobial: Pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[5]

-

Antiviral: Certain pyrazole analogs have been investigated for their antiviral properties.[1]

Caption: Diverse biological activities of the pyrazole scaffold.

Given this broad spectrum of activity, this compound represents a valuable starting point for the development of novel therapeutic agents. Its structural simplicity allows for facile derivatization at the carboxylic acid group, enabling the exploration of structure-activity relationships (SAR) in various biological assays.

Potential Research Applications and Future Directions

This compound is a promising candidate for further investigation in several areas of drug discovery and development.

-

Fragment-Based Drug Discovery (FBDD): Its low molecular weight and simple structure make it an ideal fragment for screening against a variety of biological targets.

-

Lead Optimization: The acetic acid moiety provides a convenient handle for chemical modification, allowing for the synthesis of libraries of amides, esters, and other derivatives to optimize potency, selectivity, and pharmacokinetic properties.

-

Probing Biological Pathways: As a simple pyrazole derivative, it can be used as a tool compound to investigate the biological roles of pathways modulated by this class of molecules.

Future research should focus on the systematic biological evaluation of this compound and its derivatives in a range of in vitro and in vivo models to elucidate its specific biological activities and potential therapeutic applications.

Conclusion

This compound, while not yet extensively studied, holds considerable potential as a valuable building block and research tool in the field of medicinal chemistry. Its straightforward synthesis and the well-established biological importance of the pyrazole scaffold provide a strong rationale for its further exploration in the quest for novel therapeutic agents. This guide serves as a foundational resource for researchers embarking on the study and application of this intriguing molecule.

References

-

Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Recent Advances in their Antimicrobial, Antitumor and Anti-inflammatory Activities. Bioorganic & Medicinal Chemistry, 25(22), 5859-5881. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(16), 4995. Available at: [Link]

-

Organic Chemistry Portal. Pyrazole Synthesis. Available at: [Link]

-

Bhat, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2097-2122. Available at: [Link]

-

Singh, N., et al. (2023). Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. Journal of Molecular Structure, 1275, 134633. Available at: [Link]

-

Goyal, A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

- Google Patents. (2019). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. CN109824807A.

-

Rani, P., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

Sources

- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1177342-49-2 | 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid - AiFChem [aifchem.com]

- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid

Abstract

The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The precise structural characterization of novel pyrazole derivatives is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory requirements. This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this compound. We will detail an integrated, multi-technique analytical workflow, moving from foundational molecular weight determination to the intricate mapping of the complete covalent framework. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to create a self-validating analytical system.

The Strategic Imperative: An Orthogonal Approach

The logical flow of this process is designed to be sequential and confirmatory, where the hypothesis generated by one technique is tested and validated by the next.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Causality: The first and most fundamental question is "What is the molecular weight?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique elemental composition, thereby distinguishing the target molecule from other potential isomers or impurities.[4] We choose Electrospray Ionization (ESI) as it is a "soft" ionization technique well-suited for polar molecules like carboxylic acids, minimizing fragmentation and preserving the molecular ion.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing a strong molecular ion and to gain complementary structural information.

-

Data Acquisition: Infuse the sample directly or via LC inlet. Acquire data over a mass range of m/z 50-500.

-

Analysis: Compare the measured m/z of the most intense ion in the molecular ion cluster to the theoretical mass calculated for the proposed elemental formula.

Data Presentation: Expected HRMS Data

| Parameter | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Theoretical Exact Mass | 154.0742 g/mol |

| Expected [M+H]⁺ Ion (m/z) | 155.0815 |

| Expected [M-H]⁻ Ion (m/z) | 153.0670 |

Trustworthiness: The observation of ions corresponding to the exact calculated masses in both positive and negative modes provides extremely high confidence in the elemental composition. Fragmentation patterns, while secondary for this initial step, can offer preliminary structural clues, such as the characteristic loss of CO₂ (44 Da) from the carboxylic acid in negative mode.[5][6]

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique that identifies the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we expect to see clear signatures for the carboxylic acid and the substituted pyrazole ring. The presence of a very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid, a feature that is difficult to miss and provides strong evidence for this group.[7][8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

Data Presentation: Characteristic IR Absorptions

| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Type |

| Carboxylic Acid O-H | 3300 - 2500 (very broad) | Stretch |

| Alkyl C-H | 2950 - 2850 (sharp) | Stretch |

| Carboxylic Acid C=O | 1760 - 1690 (strong, sharp) | Stretch |

| Pyrazole Ring C=N, C=C | 1600 - 1450 | Stretch |

| Carboxylic Acid C-O | 1320 - 1210 | Stretch |

Trustworthiness: The simultaneous observation of the broad O-H stretch and the strong C=O carbonyl stretch is a highly reliable indicator of the carboxylic acid moiety.[7][8][10] This data complements the molecular formula from HRMS by confirming the arrangement of the oxygen atoms.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete covalent structure of an organic molecule in solution.[11][12] It provides information on the chemical environment of each proton and carbon, and, through 2D experiments, reveals how these atoms are connected. Our strategy employs a suite of experiments to build the structure piece by piece.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic proton.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

-

2D Spectra Acquisition:

-

COSY (¹H-¹H Correlation Spectroscopy): Establishes proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over 2-3 bonds. This is the key experiment for connecting molecular fragments.[13][14]

-

Data Interpretation and Analysis

Hypothesized Structure and Numbering: (Self-generated image for numbering)

A. ¹H and ¹³C NMR Data (Predicted)

The following tables summarize the expected chemical shifts. Actual values may vary slightly based on solvent and concentration.

| Proton Label | Expected ¹H δ (ppm) | Multiplicity | Integration |

| H₅ | ~7.5 - 7.8 | Singlet (s) | 1H |

| H₆ | ~3.5 - 3.8 | Singlet (s) | 2H |

| H₂ (N-CH₃) | ~3.7 - 4.0 | Singlet (s) | 3H |

| H₈ (C-CH₃) | ~2.2 - 2.5 | Singlet (s) | 3H |

| OH | ~12.0 - 12.5 | Broad Singlet (br s) | 1H |

| Carbon Label | Expected ¹³C δ (ppm) |

| C₇ (C=O) | ~170 - 175 |

| C₅ | ~138 - 142 |

| C₃ | ~145 - 150 |

| C₄ | ~110 - 115 |

| C₆ (-CH₂-) | ~28 - 33 |

| C₂ (N-CH₃) | ~35 - 40 |

| C₈ (C-CH₃) | ~10 - 15 |

B. 2D NMR Connectivity Analysis

The true power of NMR lies in using 2D experiments to assemble the fragments identified in the 1D spectra.

-

COSY: We expect no correlations, as all proton environments are magnetically isolated (separated by quaternary carbons or heteroatoms). This is in itself a key structural feature.

-

HSQC: This experiment will provide direct, one-bond correlations, confirming the assignments made in the tables above (e.g., the proton at ~7.6 ppm correlates to the carbon at ~140 ppm, confirming their assignment as H₅ and C₅).

-

HMBC: The Key to Connectivity. This experiment reveals the long-range connections that build the final structure.

Data Presentation: Key Expected HMBC Correlations

| Protons (From) | Correlate to Carbons (To) | Structural Information Confirmed |

| H₂ (N-CH₃) | C₃, C₅ | Confirms N-methylation at position 1 and proximity to C₃ and C₅. |

| H₈ (C-CH₃) | C₃, C₄ | Confirms C-methylation at position 3 and proximity to C₄. |

| H₆ (-CH₂-) | C₄, C₅, C₇ | Crucial: Links the acetic acid side chain (via C₇) to the pyrazole ring at position 4 (via C₄ and C₅). |

| H₅ | C₃, C₄, C₆ | Confirms the pyrazole ring structure and the attachment of the side chain at C₄. |

Trustworthiness & Visualization: The network of HMBC correlations provides an undeniable and self-validating map of the molecule. For instance, the correlation from the methylene protons (H₆) to both the pyrazole ring carbons (C₄, C₅) and the carboxyl carbon (C₇) unambiguously establishes the (pyrazol-4-yl)acetic acid framework.

Caption: Key 2D NMR correlations for structural assembly.

X-ray Crystallography: The Gold Standard

Expertise & Causality: While the combination of HRMS, FTIR, and comprehensive NMR analysis provides certainty for the covalent structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[1] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[2][15][16]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using an X-ray diffractometer.[1][16]

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Solve and refine the structure using specialized software (e.g., SHELX).[16]

Data Interpretation: The output is a definitive 3D model of the molecule. For this compound, this would confirm the planarity of the pyrazole ring and would likely show the characteristic hydrogen-bonded dimer formation between the carboxylic acid groups of adjacent molecules in the crystal lattice.

Conclusion

References

- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.

- Advances in structure elucidation of small molecules using mass spectrometry. PMC, NIH.

- Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.

- NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications.

- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Benchchem.

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.

- IR: carboxylic acids.

- NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. American Chemical Society.

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anachem.

- In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax.

- Video: Spectroscopy of Carboxylic Acid Derivatives. JoVE.

- Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.

- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. NIH.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jchps.com [jchps.com]

- 12. anuchem.weebly.com [anuchem.weebly.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Multifaceted Biological Activity of Pyrazole Acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its derivatives are endowed with a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This versatility has led to the development of several blockbuster drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil, both of which feature a core pyrazole structure. The incorporation of an acetic acid moiety to the pyrazole ring further enhances the therapeutic potential of these compounds, often improving their pharmacokinetic properties and providing an additional site for interaction with biological targets.

This guide provides an in-depth technical exploration of the biological activities of pyrazole acetic acid derivatives, with a focus on their synthesis, mechanisms of action, and the experimental protocols used for their evaluation. We will use 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid as a representative model compound to illustrate the concepts and methodologies discussed herein. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

I. Synthesis of Pyrazole Acetic Acid Derivatives: A Step-by-Step Protocol

The synthesis of pyrazole acetic acid derivatives can be achieved through various synthetic routes. A common and efficient method involves the cyclocondensation of a β-ketoester with a hydrazine derivative, followed by the introduction of the acetic acid side chain.

Rationale for a One-Pot Synthesis Approach: The presented protocol is a one-pot synthesis, which offers several advantages in a drug discovery setting. It minimizes the number of synthetic steps, reduces waste, and improves overall efficiency, making it suitable for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The use of acetic acid as a catalyst is a common practice in pyrazole synthesis as it facilitates both the initial condensation and the subsequent cyclization steps.[2]

Experimental Protocol: Synthesis of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid

This protocol is adapted from established methods for the synthesis of pyrazolone derivatives.[3]

Materials:

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Ethyl chloroacetate

-

Sodium ethoxide

-

Ethanol

-

Glacial acetic acid

-

Hydrochloric acid

-

Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Procedure:

-

Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one.

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product, 3-methyl-1H-pyrazol-5(4H)-one, can be purified by recrystallization from ethanol.

-

-

Step 2: Synthesis of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid.

-

To a solution of 3-methyl-1H-pyrazol-5(4H)-one (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents) and stir for 30 minutes at room temperature.

-

Add ethyl chloroacetate (1.1 equivalents) dropwise and reflux the mixture for 8-10 hours.

-

After cooling, the solvent is evaporated, and the residue is dissolved in water.

-

The aqueous solution is then acidified with hydrochloric acid to precipitate the crude product.

-

The resulting solid is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid.

-

Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazole derivatives have been extensively investigated for their antimicrobial properties. The presence of the pyrazole ring is thought to be crucial for this activity, potentially through mechanisms such as the disruption of cell membrane integrity or the inhibition of essential enzymes.[4]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of antimicrobial activity. It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Klebsiella pneumoniae - Gram-negative)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes, cork borer, micropipettes

-

Test compound solution (in a suitable solvent like DMSO)

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (solvent alone)

Procedure:

-

Preparation of Media and Inoculum:

-

Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Evenly spread the microbial suspension over the surface of the agar plates.

-

-

Well Preparation and Sample Addition:

-

Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

-

Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-28°C for 48-72 hours for fungi).

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

A larger zone of inhibition indicates greater antimicrobial activity.

-

Data Presentation: Antimicrobial Activity of Pyrazole Acetic Acid Derivatives

| Compound/Control | Gram-positive Bacteria (Zone of Inhibition, mm) | Gram-negative Bacteria (Zone of Inhibition, mm) | Fungi (Zone of Inhibition, mm) |

| S. aureus | B. subtilis | E. coli | |

| 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid (Representative Data) | 18 | 20 | 15 |

| Ciprofloxacin (Positive Control) | 25 | 28 | 22 |

| Fluconazole (Positive Control) | - | - | - |

| DMSO (Negative Control) | 0 | 0 | 0 |

Note: The data presented are representative and may vary depending on the specific derivative and microbial strains tested.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyrazole derivatives, most notably celecoxib, have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Rationale for the Carrageenan-Induced Paw Edema Model:

The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[5] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by the production of prostaglandins, which are the targets of non-steroidal anti-inflammatory drugs (NSAIDs) like pyrazole derivatives.[6] This model is therefore particularly well-suited for screening compounds with potential NSAID-like activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Wistar rats (or other suitable rodent model)

-

Carrageenan solution (1% in saline)

-

Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Diclofenac sodium)

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize animals to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., control, positive control, and test compound groups).

-

-

Compound Administration:

-

Administer the test compound, positive control, or vehicle to the respective groups via an appropriate route (e.g., oral gavage).

-

-

Induction of Inflammation:

-

After a specific time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Data Presentation: Anti-inflammatory Activity of a Representative Pyrazole Acetic Acid Derivative

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema |

| Control (Vehicle) | - | 0.85 ± 0.05 | - |

| 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid | 20 | 0.42 ± 0.03 | 50.6% |

| Diclofenac Sodium | 10 | 0.35 ± 0.02 | 58.8% |

*p < 0.05 compared to the control group. Data are representative.[7]

IV. Anticancer Activity: Targeting Key Signaling Pathways

The development of targeted cancer therapies has revolutionized oncology, and pyrazole derivatives have emerged as promising scaffolds for the design of potent and selective anticancer agents.[8] Many pyrazole-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action: Inhibition of the EGFR/PI3K/AKT/mTOR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[2] Dysregulation of the EGFR signaling pathway is a common feature of many cancers. Upon activation by its ligands, EGFR triggers a downstream signaling cascade, including the PI3K/AKT/mTOR pathway, which promotes cell proliferation and survival. Pyrazole acetic acid derivatives have been shown to inhibit EGFR, thereby blocking this pro-tumorigenic signaling cascade.[2][8]

Signaling Pathway Diagram:

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by a pyrazole acetic acid derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer)

-

Normal cell line (for assessing selectivity)

-

Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and a positive control (e.g., Doxorubicin). Include untreated control wells.

-

-

Incubation:

-

Incubate the plates for a specific period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation: Anticancer Activity of a Representative Pyrazole Acetic Acid Derivative

| Cell Line | Compound | IC50 (µM) (Mean ± SD) |

| MCF-7 (Breast Cancer) | 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid (Representative Data) | 8.5 ± 0.7 |

| Doxorubicin (Positive Control) | 1.2 ± 0.1 | |

| A549 (Lung Cancer) | 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid (Representative Data) | 12.3 ± 1.1 |

| Doxorubicin (Positive Control) | 2.5 ± 0.3 |

Note: The data presented are representative and may vary depending on the specific derivative and cell line tested.[9][10]

V. Conclusion and Future Directions

Pyrazole acetic acid derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their straightforward synthesis, coupled with their potent antimicrobial, anti-inflammatory, and anticancer properties, makes them attractive candidates for further drug development. The ability of these compounds to target key signaling pathways, such as the EGFR cascade, underscores their potential for the development of targeted therapies.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the pyrazole acetic acid scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action of these compounds will facilitate their rational design and clinical application.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds will need to be evaluated in relevant animal models to assess their in vivo efficacy and safety profiles.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel pyrazole acetic acid-based therapeutics to address a wide range of unmet medical needs.

VI. References

-

ResearchGate. IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Available from: [Link]

-

PubMed. Rat paw oedema modeling and NSAIDs: Timing of effects. Available from: [Link]

-

PubMed. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric Acid. Available from: [Link]

-

PubMed Central. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Available from: [Link]

-

MDPI. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available from: [Link]

-

ResearchGate. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available from: [Link]

-

Science.gov. cell lines ic50: Topics by Science.gov. Available from: [Link]

-

PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available from: [Link]

-

PubMed Central. Discovery and molecular characterization of a potent thiazolyl-pyrazole hybrid targeting EGFR for breast cancer therapy. Available from: [Link]

-

IJPSR. synthesis and biological significance of pyrazolones: a review. Available from: [Link]

-

ResearchGate. Anticancer activity of some reported thiazolyl-pyrazoles a–c and the target compounds …. Available from: [Link]

-

ResearchGate. anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.. Available from: [Link]

-

ResearchGate. Carrageenan-Induced Paw Edema in the Rat and Mouse. Available from: [Link]

-

ResearchGate. Anti-inflammatory activity in carrageenan-induced paw edema in rats.... Available from: [Link]

-

AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link]

-

PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) .... Available from: [Link]

-

PubMed Central. Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. Available from: [Link]

-

MDPI. Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Available from: [Link]

-

LUVAS. ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. Available from: [Link]

-

CSIR-NIScPR. pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Available from: [Link]

-

MDPI. Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][4][7][9]triazin-6-one Derivatives. Available from: [Link]

-

TSI Journals. 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Available from: [Link]

-

YouTube. Development of EGFR and ALK Inhibitors for Lung Cancer, with Dr. Nathanael S. Gray. Available from: [Link]

-

PubMed Central. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Available from: [Link]

-

PubMed Central. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Available from: [Link]

Sources

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades | MDPI [mdpi.com]

- 3. (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride | 1255718-05-8 | Benchchem [benchchem.com]

- 4. 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid (914353-87-0) for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cell lines ic50: Topics by Science.gov [science.gov]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyrazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically significant drugs.[1][2] This five-membered heterocyclic ring, featuring two adjacent nitrogen atoms, provides a rigid and tunable framework for designing molecules with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4][5][6] This guide offers an in-depth exploration of the strategies and chemical logic underpinning the discovery and synthesis of novel pyrazole compounds. We will move beyond simple reaction schemes to dissect the causality behind synthetic choices, from classical condensation reactions to state-of-the-art multicomponent and catalytic methodologies. Furthermore, we will illuminate the critical interplay between synthetic functionalization and biological activity, providing field-proven insights into developing potent and selective therapeutic agents.

The Strategic Importance of the Pyrazole Core

First synthesized by Ludwig Knorr in 1883, the pyrazole ring has become a validated and indispensable component in drug design.[7] Its value stems from a unique combination of physicochemical properties:

-

Structural Rigidity: The aromatic ring presents substituents in a well-defined spatial orientation, crucial for precise interactions with biological targets.

-

Hydrogen Bonding Capabilities: The pyrazole core contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp² hybridized nitrogen), enabling it to act as a versatile "hinge-binder" in enzyme active sites, particularly in kinases.[1][2]

-

Tunable Electronics: The two nitrogen atoms influence the electron distribution within the ring, which can be further modulated by substituents at positions C3, C4, and C5 to fine-tune a compound's potency, selectivity, and pharmacokinetic profile.

-

Metabolic Stability: The pyrazole ring is generally robust and resistant to metabolic degradation, a favorable characteristic for drug candidates.

This combination of features has led to the development of blockbuster drugs like Celecoxib (an anti-inflammatory), Rimonabant (an obesity treatment), and numerous kinase inhibitors used in oncology.[3][8] The enduring relevance of this scaffold necessitates a deep understanding of its synthesis.

Fundamental Retrosynthetic Logic

The vast majority of pyrazole syntheses rely on a convergent strategy: the formation of the heterocyclic ring by combining a binucleophilic N-N component (a hydrazine derivative) with a three-carbon dielectrophilic component. The primary challenge and area of innovation lie in the design and accessibility of these precursors.

Caption: Core retrosynthetic analysis for pyrazole synthesis.

Foundational & Modern Synthetic Strategies

The synthesis of the pyrazole ring has evolved significantly, building upon classical methods to develop more efficient, diverse, and environmentally benign protocols.

The Knorr Pyrazole Synthesis: A Timeless Classic

The Knorr synthesis is the archetypal method for pyrazole formation, involving the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][9][10]

Mechanism Insight: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of which hydrazine nitrogen attacks first and which carbonyl is attacked determines the final regiochemistry. When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, a mixture of regioisomers is often obtained, which remains a primary limitation of this method.[7]

Protocol 1: A Representative Knorr Synthesis of 1-Phenyl-3,5-dimethylpyrazole

This protocol is a self-validating system. Successful synthesis will result in a crystalline solid with a distinct melting point, and its structure can be unequivocally confirmed by standard spectroscopic methods.

-

Reagents & Equipment:

-

Phenylhydrazine (1.0 eq)

-

Acetylacetone (1,3-pentanedione) (1.05 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Ice bath

-

-

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add glacial acetic acid (30 mL). Add phenylhydrazine (1.0 eq) to the stirring solvent.

-

Addition of Diketone: Add acetylacetone (1.05 eq) dropwise to the solution over 5-10 minutes. The reaction is often exothermic, and a color change may be observed.

-

Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 118°C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acetic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Check the melting point against the literature value.

-

Modern Methodologies: Precision, Efficiency, and Sustainability

While the Knorr synthesis is robust, modern drug discovery demands greater control and efficiency. Recent advancements have focused on multicomponent reactions, novel catalytic systems, and green chemistry principles.

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form the final product, incorporating most of the atoms from the reactants.[11] This approach offers significant advantages in terms of operational simplicity, reduced waste, and high atom economy, making it ideal for generating libraries of diverse pyrazole derivatives.[11][12]

Caption: General workflow for a multicomponent pyrazole synthesis.

[3+2] Cycloaddition: This powerful strategy involves the reaction of a 1,3-dipole (like a diazo compound or sydnone) with a dipolarophile (like an alkyne).[7][13] This method provides access to pyrazoles with substitution patterns that are difficult to achieve through traditional condensation routes and often proceeds with excellent regioselectivity.[13]

Green & Catalytic Approaches: There is a strong emphasis on developing more sustainable synthetic protocols. This includes:

-

Aqueous Synthesis: Using water as a solvent, often with surfactants like CTAB, to reduce reliance on volatile organic compounds.[14]

-

Novel Catalysts: Employing efficient and recyclable catalysts such as nano-ZnO or iodine to promote reactions under milder conditions.[7][11]

-

Enabling Technologies: Utilizing microwave irradiation or electrochemical methods to accelerate reaction rates and improve yields.[3][11][15]

| Methodology | Key Precursors | Primary Advantage | Common Limitation | Reference |

| Knorr Synthesis | 1,3-Dicarbonyl + Hydrazine | Simplicity, readily available starting materials | Potential for regioisomeric mixtures | [7][9] |

| [3+2] Cycloaddition | 1,3-Dipole + Alkyne/Alkene | High regioselectivity, diverse substitution patterns | Availability and stability of dipole precursors | [7][13] |

| Multicomponent Rxn | Aldehyde + Active Methylene + Hydrazine | High efficiency, atom economy, library synthesis | Optimization can be complex | [11][14] |

| Visible-Light Promoted | Alkyne + Hydrazine Derivative | Mild conditions, eco-friendly oxidant (O₂) | Requires photocatalyst, substrate scope can vary | [7] |

Table 1: Comparison of key pyrazole synthesis strategies.

From Scaffold to Drug: Structure-Activity Relationships (SAR)

Synthesizing the pyrazole core is only the first step. The true art of drug discovery lies in decorating the scaffold with specific functional groups to achieve potent and selective interaction with a biological target.

Case Study: Pyrazoles as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors use a heterocyclic core to form hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket. The pyrazole scaffold is exceptionally well-suited for this role.[1][2]

Caption: Pyrazole inhibitor binding in a kinase active site.

SAR Insights for Pyrazole-Based Kinase Inhibitors

| Position | Role in Binding & Activity | Common Modifications | Rationale |

| N1 | Occupies solvent-exposed region; influences solubility and PK properties. | Aryl, substituted alkyl chains, groups with basic amines. | To improve pharmacokinetics and engage with the ribose pocket. |

| C3 | Often points towards the hydrophobic region of the ATP pocket. | Substituted aryl or heteroaryl rings. | To increase van der Waals interactions and enhance potency. |

| C4 | Can be modified to improve properties or add vectors for further interactions. | Small groups (e.g., methyl, cyano) or polar groups. | To fine-tune solubility, cell permeability, or block metabolism. |

| C5 | Often directed towards the "gatekeeper" residue, a key determinant of selectivity. | Bulky or specifically shaped aryl/heteroaryl groups. | To design inhibitors that are selective for a specific kinase or mutant form (e.g., BRAF V600E).[16] |

Table 2: Summary of Structure-Activity Relationships for Pyrazole-Based Kinase Inhibitors.[1][2][16][17]

Future Perspectives

The field of pyrazole synthesis continues to advance, driven by the need for more sophisticated molecular tools and therapeutics. Key future directions include:

-

Asymmetric Synthesis: The development of catalytic atroposelective methods to create C-N axially chiral pyrazoles is an emerging frontier, offering novel three-dimensional scaffolds for drug design.[18]

-

Late-Stage Functionalization: Methods that allow for the precise modification of complex, already-formed pyrazole-containing molecules are highly sought after to accelerate the optimization of drug leads.

-

Computational Chemistry: The increasing use of in silico tools for molecular docking and ADMET prediction will continue to guide the rational design of new pyrazole derivatives, making the discovery process more efficient and targeted.[6]

The pyrazole scaffold, with its rich history and dynamic present, is poised to remain a central element in the chemist's toolbox for addressing the therapeutic challenges of the future.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Multidisciplinary Research (IJFMR). [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Paal–Knorr synthesis. Wikipedia. [Link]

-

Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2026). Organic Letters (ACS Publications). [Link]

-

Various methods for the synthesis of pyrazole. ResearchGate. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). SpringerLink. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI. [Link]

-

Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC - NIH. [Link]

-

Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D–A Cyclopropanes with Arylhydrazines. (2024). The Journal of Organic Chemistry (ACS Publications). [Link]

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Taylor & Francis Online. [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. SciSpace. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

-

Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... ResearchGate. [Link]

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Knorr pyrazole synthesis. ResearchGate. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. ResearchGate. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

-

Perspective: the potential of pyrazole-based compounds in medicine. (2011). PubMed. [Link]

-

Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube. [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijfmr.com [ijfmr.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyrazole synthesis [organic-chemistry.org]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

(1,3-Dimethyl-1H-pyrazol-4-yl)acetic Acid: A Technical Guide for Researchers

(An In-depth Technical Guide on the Synthesis, Properties, and Potential Applications of a Promising Heterocyclic Compound)

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects.[1][2] The versatility of the pyrazole scaffold allows for a high degree of functionalization, enabling the fine-tuning of its pharmacological properties. This guide focuses on a specific derivative, (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid, providing a comprehensive overview of its synthesis, predicted properties, and potential as a research tool and therapeutic lead. While direct literature on this exact molecule is scarce, this guide extrapolates from established pyrazole chemistry to provide a robust framework for its investigation.

Synthesis of this compound